

Structure-activity relationship of 2-Methyl-1,6-naphthyridine-3-carboxylic acid analogs.

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Compound of Interest

Compound Name: 2-Methyl-1,6-naphthyridine-3-carboxylic acid

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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,6-naphthyridine-3-carboxylic Acid Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of **2-Methyl-1,6-naphthyridine-3-carboxylic acid** analogs, targeting researchers, scientists, and professionals in drug development. We present a comparative summary of their biological activities, supported by experimental data, and detailed methodologies for key experiments.

Structure-Activity Relationship Overview

The 1,6-naphthyridine scaffold is a versatile pharmacophore that has been explored for the development of various therapeutic agents, particularly in oncology. Analogs of **2-Methyl-1,6-naphthyridine-3-carboxylic acid** have demonstrated potent inhibitory activity against several protein kinases, including MET, AXL, and FGFR4, as well as cytotoxic effects against various cancer cell lines.

The core structure consists of a 1,6-naphthyridine ring system with a methyl group at position 2 and a carboxylic acid at position 3. Modifications at different positions of this scaffold have led to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Biological Activity

The following table summarizes the in vitro activity of selected 1,6-naphthyridine analogs. The data highlights how structural modifications influence their inhibitory potency against different biological targets.

Compound	R1	R2	Target	IC50 (nM)	Cell Line	Cytotoxicity (IC50, nM)
8	H	5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)	MET	9.8	-	-
9g	H	-	MET	9.8	-	-
23a	Amine derivative at N(1)	-	MET	7.1	-	-
25c	-	-	AXL	1.1	4T1	Induces apoptosis
19g	-	-	FGFR4	-	HCT116	Significant tumor inhibition
2-(4-fluorophenyl) derivative	4-fluorophenyl at C2	Carboxamide at C4	-	<10	P388, LLTC	Curative at 1.8 mg/kg (in vivo)

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the target kinase activity (IC₅₀).

Methodology:

- The recombinant human kinase domain of the target protein (e.g., MET, AXL, FGFR4) is used.
- The assay is typically performed in a 96-well or 384-well plate format.
- The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compound.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
- The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
 - Radiometric assay: Using [γ -³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo® assay).
 - Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.
- The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation/Cytotoxicity Assay

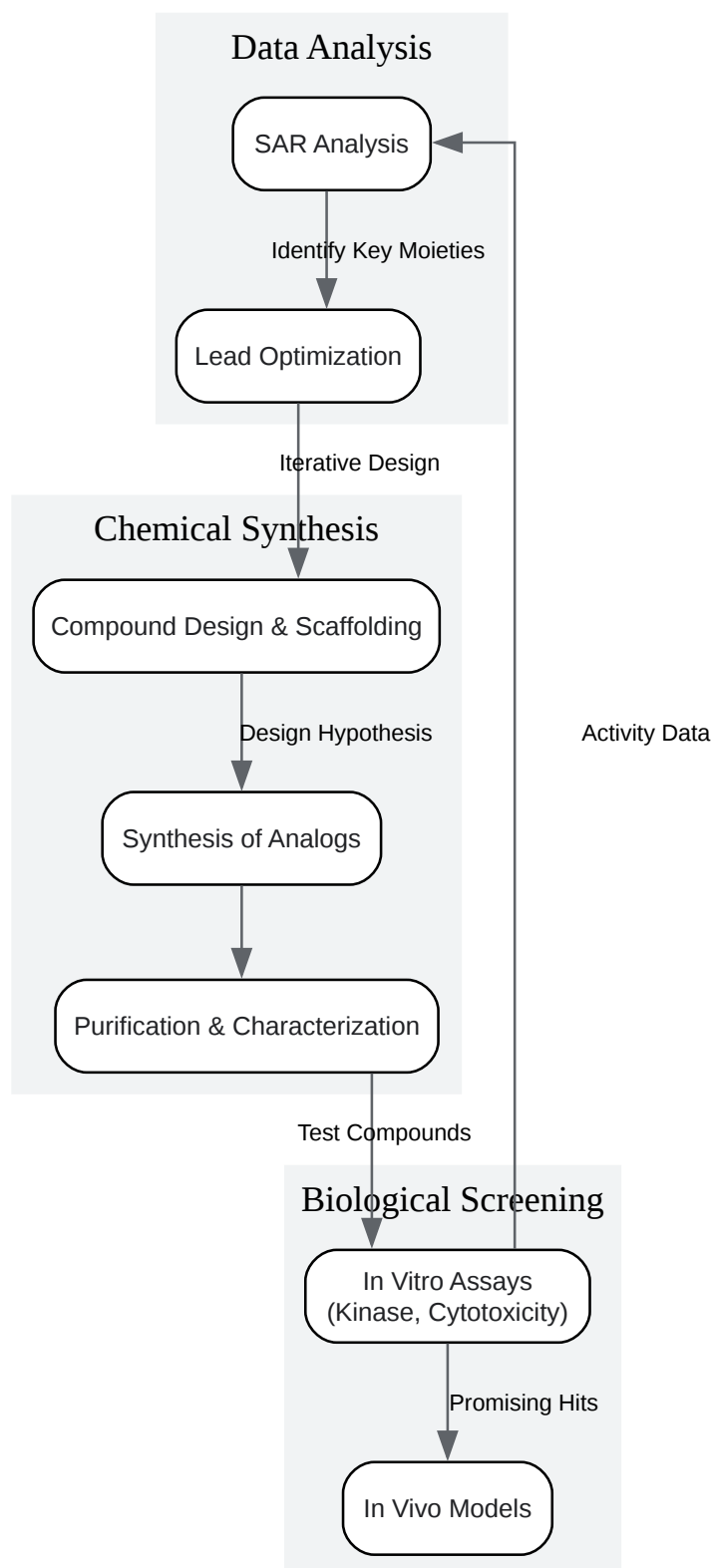
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth or viability (IC₅₀).

Methodology:

- Cancer cell lines (e.g., P388, Lewis lung carcinoma, 4T1, HCT116) are seeded in 96-well plates and allowed to attach overnight.
- The cells are then treated with a range of concentrations of the test compound.
- The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- Cell viability is assessed using one of the following methods:
 - MTT assay: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.
 - Resazurin (AlamarBlue) assay: Resazurin is reduced by viable cells to the fluorescent resorufin, and the fluorescence is measured.
 - CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.
- The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

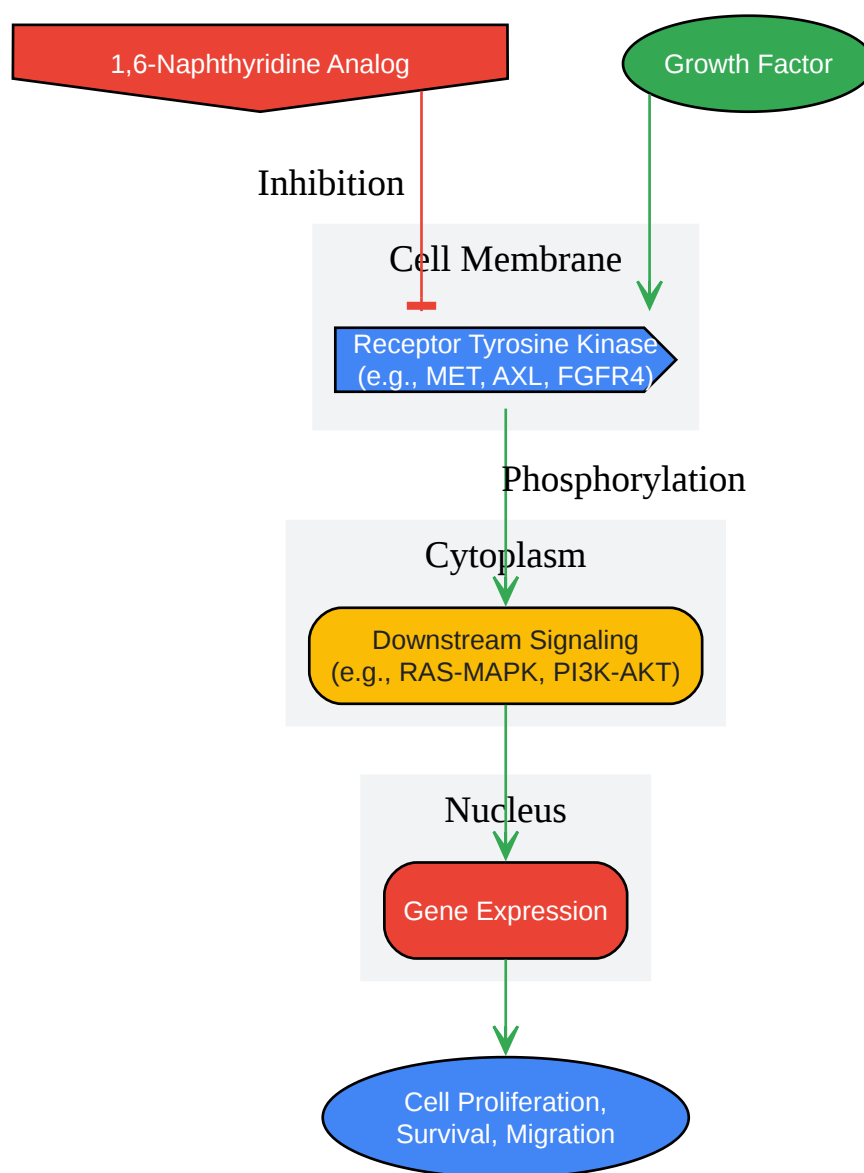
Visualizations

The following diagrams illustrate the general workflow for structure-activity relationship studies and a simplified signaling pathway that can be targeted by 1,6-naphthyridine analogs.



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Caption: General workflow for structure-activity relationship (SAR) studies.



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Caption: Simplified receptor tyrosine kinase (RTK) signaling pathway.

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